molecular formula C10H16N2O B8467461 1-tert-Butyl-3-prop-2-ynyl-imidazolidin-2-one

1-tert-Butyl-3-prop-2-ynyl-imidazolidin-2-one

Cat. No. B8467461
M. Wt: 180.25 g/mol
InChI Key: AQYAQGUCOXQGBC-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve 1-tert-butyl-imidazolidin-2-one (2 g, 14 mmol) in anhydrous THF (60 mL) and cool at −78° C. Slowly add n-butyllithium (6.8 mL, 17 mmol, 2.5 M solution in hexanes). Stir the solution for 30 min. Rapidly add propargyl bromide (3.2 mL, 28.2 mmol, 80% solution in toluene). Warm the solution to room temperature while stirring overnight Concentrate the reaction mixture in vacuo and filter the residue on a short pad of silica gel eluting with dichloromethane/diethyl ether (1:1) to give the title compound as a yellow oil that solidifies on standing (1.77 g, 70%). GC-MS m/z (%) 180 (M+, 7), 165 (100), 123 (12), 84 (17).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH2:9][CH2:8][NH:7][C:6]1=[O:10])([CH3:4])([CH3:3])[CH3:2].[CH2:11]([Li])[CH2:12][CH2:13]C.C(Br)C#C>C1COCC1>[C:1]([N:5]1[CH2:9][CH2:8][N:7]([CH2:13][C:12]#[CH:11])[C:6]1=[O:10])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)N1C(NCC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C#C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir the solution for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm the solution to room temperature
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture in vacuo
FILTRATION
Type
FILTRATION
Details
filter the residue on a short pad of silica gel eluting with dichloromethane/diethyl ether (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)N1C(N(CC1)CC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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